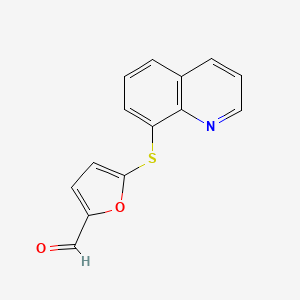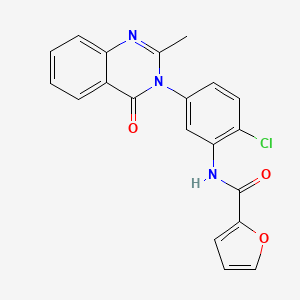
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound with notable applications in various scientific fields. This compound features a furan ring attached to a quinazolinone moiety through a phenyl linker, with a chloro substituent enhancing its reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: Starting with commercially available 2-methyl-4-oxoquinazoline, undergoes chlorination to introduce the chloro group at the desired position.
Intermediate Formation: The chlorinated quinazoline undergoes nitration, followed by reduction to yield an amino derivative.
Final Coupling: The amino quinazoline derivative is then coupled with furan-2-carboxylic acid under amide-forming conditions, typically using a coupling agent such as EDCI in the presence of a base like DIPEA.
Industrial Production Methods: Industrially, this compound is synthesized using streamlined processes focusing on optimizing yield and purity. These involve:
Batch Processing: Ensuring precise control over reaction conditions and maintaining high purity levels.
Continuous Flow Synthesis: Enhancing efficiency and scalability, minimizing human intervention, and reducing waste production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methyl group on the quinazoline ring, forming carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions often target the nitro groups (if present) or the carbonyl functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and other oxidizing agents under acidic or basic conditions.
Reduction: Common reagents include NaBH₄, LiAlH₄, and catalytic hydrogenation using Pd/C.
Substitution: Reagents like NaOEt, LiOH in polar solvents.
Major Products:
Oxidation yields carboxylic acids or aldehydes.
Reduction typically yields amines or alcohols.
Substitution results in functionalized derivatives, introducing groups like OH, NH₂, or OR.
科学的研究の応用
This compound has a diverse range of applications across several fields:
Chemistry: Used as a building block for synthesizing more complex molecules, and in studying reaction mechanisms.
Biology: Investigated for its potential role in inhibiting specific enzymes or pathways, often in the context of drug discovery.
Medicine: Explored as a potential therapeutic agent, particularly in treating cancers or inflammatory diseases due to its ability to interact with specific biological targets.
Industry: Employed in creating specialty chemicals or advanced materials owing to its unique reactivity profile.
作用機序
The compound exerts its effects through a combination of binding to molecular targets and modulating biochemical pathways:
Molecular Targets: Often targets kinases or other enzymes involved in cellular signaling or metabolic pathways.
Pathways Involved: It may interfere with signaling pathways crucial for cell proliferation, apoptosis, or inflammatory responses, making it a candidate for therapeutic development.
類似化合物との比較
N-(2-chlorophenyl)-furan-2-carboxamide: Shares structural similarities but lacks the quinazolinone moiety.
2-methyl-4-oxoquinazoline derivatives: Similar quinazolinone core but different substituents impacting reactivity and application.
Uniqueness:
The unique combination of a chloro-substituted quinazolinone with a furan carboxamide confers distinctive reactivity, allowing for more diverse chemical transformations and broader application potential.
Ready to dive deeper into any part of this?
特性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPJTOJGQCODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
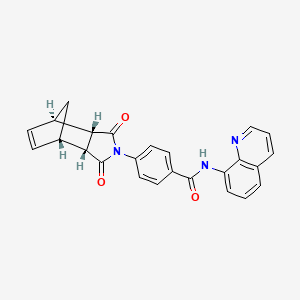
![4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile](/img/structure/B2789986.png)
![2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2789989.png)

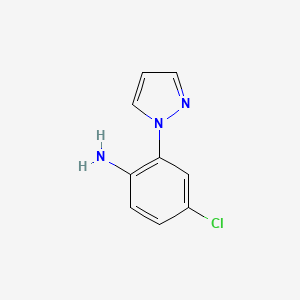
![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)
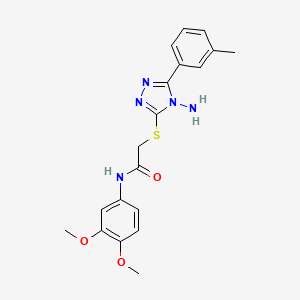
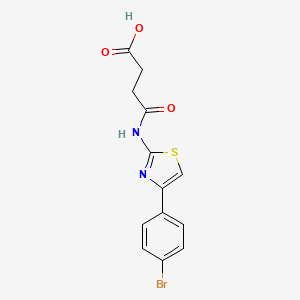
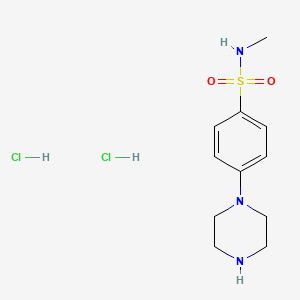
![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)
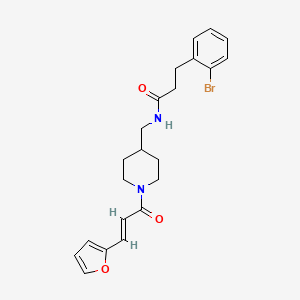
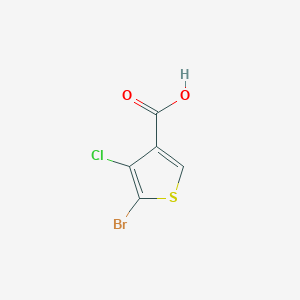
![N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2790002.png)
